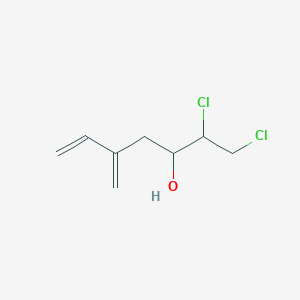
1-Ethoxyethyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyethyl dimethylcarbamate is an organic compound belonging to the class of carbamate esters It is characterized by the presence of an ethoxyethyl group attached to a dimethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethoxyethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamate with 1-ethoxyethanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to ensure efficient and scalable synthesis. The process may include the use of solid catalysts to enhance the reaction rate and yield. Additionally, environmentally friendly methods, such as phosgene-free synthesis, are preferred to minimize the use of hazardous materials .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxyethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield simpler carbamate compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of carbamate esters with different substituents .
Applications De Recherche Scientifique
1-Ethoxyethyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 1-ethoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-3-yl dimethylcarbamate: Similar in structure but contains a pyridine ring.
Methyl N-hexylcarbamate: Contains a hexyl group instead of an ethoxyethyl group.
Uniqueness
1-Ethoxyethyl dimethylcarbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamate esters may not be as effective .
Propriétés
Numéro CAS |
65161-18-4 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-ethoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO3/c1-5-10-6(2)11-7(9)8(3)4/h6H,5H2,1-4H3 |
Clé InChI |
ZIYLCWGNXPTETI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


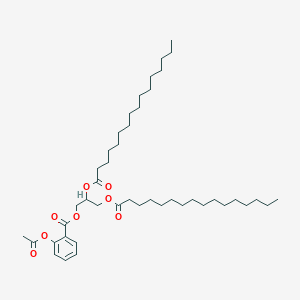
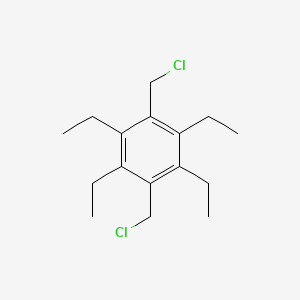

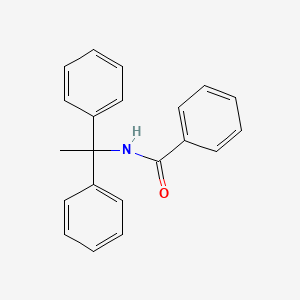
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
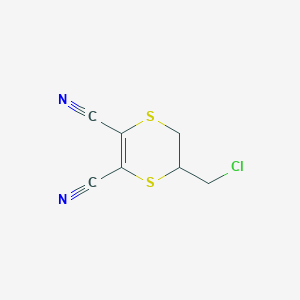
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)

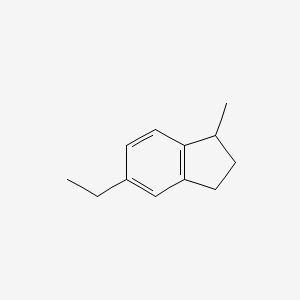


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
